Ethylsuccinaldehyde
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Overview
Description
Ethylsuccinaldehyde, also known as 2-ethylbutanedial, is an organic compound with the molecular formula C6H10O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of two aldehyde groups, making it a dialdehyde.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylsuccinaldehyde can be synthesized through several methods. One common method involves the oxidation of 2-ethyl-1,4-butanediol. This reaction typically uses oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under controlled conditions to yield this compound.
Another method involves the hydroformylation of 1-butene followed by oxidation. In this process, 1-butene reacts with carbon monoxide and hydrogen in the presence of a rhodium catalyst to form 2-ethylbutanal, which is then oxidized to this compound using oxidizing agents like PCC .
Industrial Production Methods
In industrial settings, this compound is often produced through the hydroformylation route due to its efficiency and scalability. The reaction conditions typically involve high pressure and temperature, along with the use of a rhodium-based catalyst to facilitate the hydroformylation process .
Chemical Reactions Analysis
Types of Reactions
Ethylsuccinaldehyde undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form ethylsuccinic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2-ethyl-1,4-butanediol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Condensation: this compound can participate in aldol condensation reactions with other aldehydes or ketones to form larger molecules with β-hydroxy aldehyde or ketone functionalities.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Condensation: Base catalysts such as sodium hydroxide (NaOH) or acid catalysts like sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Ethylsuccinic acid
Reduction: 2-Ethyl-1,4-butanediol
Condensation: β-Hydroxy aldehydes or ketones
Scientific Research Applications
Ethylsuccinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving aldehydes.
Medicine: The compound is explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethylsuccinaldehyde involves its reactivity as a dialdehyde. The compound can form Schiff bases with amines, which are important intermediates in various biochemical and chemical processes. Additionally, the aldehyde groups can undergo nucleophilic addition reactions, making this compound a versatile building block in organic synthesis .
Comparison with Similar Compounds
Ethylsuccinaldehyde can be compared with other dialdehydes such as glutaraldehyde and succinaldehyde:
Glutaraldehyde: Similar to this compound, glutaraldehyde is a dialdehyde used in various chemical and industrial applications. glutaraldehyde has a longer carbon chain and is more commonly used as a disinfectant and fixative in biological applications.
Succinaldehyde: Succinaldehyde is another dialdehyde with a shorter carbon chain compared to this compound.
This compound is unique due to its specific molecular structure, which provides distinct reactivity and applications compared to other dialdehydes.
Properties
CAS No. |
25355-30-0 |
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Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
2-ethylbutanedial |
InChI |
InChI=1S/C6H10O2/c1-2-6(5-8)3-4-7/h4-6H,2-3H2,1H3 |
InChI Key |
FYQMMABWOLQJEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC=O)C=O |
Origin of Product |
United States |
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